
CC-17368
Overview
Description
CC-17368 (5-hydroxy pomalidomide) is a hydroxylated metabolite of pomalidomide, an immunomodulatory drug used in treating multiple myeloma and myelofibrosis . It is designated as metabolite M17 in pharmacokinetic studies and is structurally characterized by a hydroxyl group (-OH) substitution at the 5-position of the aminoisoindoline-dione moiety of pomalidomide . This modification increases its molecular weight by 16 Da compared to the parent compound, as confirmed by mass spectrometry (m/z 290 [M + H]⁺) and comparison with an authentic synthetic standard . This compound is generated via hepatic cytochrome P450-mediated oxidation and is detected in plasma, urine, and fecal samples following oral administration of pomalidomide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CC-17368 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoindole Core: The isoindole core can be synthesized through the cyclization of ortho-substituted benzylamines.
Functional Group Introduction: The introduction of the amino, hydroxyl, and piperidinyl groups can be achieved through selective functionalization reactions. For example, the amino group can be introduced via nucleophilic substitution, while the hydroxyl group can be added through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: Utilizing batch reactors for controlled synthesis and purification.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
CC-17368 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in different applications.
Scientific Research Applications
CC-17368, also known as 5-hydroxy pomalidomide, is a derivative of pomalidomide that has garnered attention in various scientific research applications, particularly in the fields of oncology and immunology. This article delves into the applications of this compound, supported by comprehensive data tables and insights from case studies.
Cancer Therapy
This compound has been investigated for its efficacy in treating hematological malignancies, particularly multiple myeloma. Its ability to degrade key proteins involved in tumorigenesis, such as IKZF1 and IRF4, positions it as a potent agent in combating resistant cancer types.
- Case Study : In a study examining the effects of this compound on multiple myeloma cell lines, it was observed that the compound significantly reduced cell viability and induced apoptosis through the degradation of oncogenic transcription factors .
Immunomodulation
The compound exhibits immunomodulatory properties, enhancing the immune response against tumors. By modulating T-cell activity and promoting anti-tumor immunity, this compound could serve as an adjunctive therapy alongside traditional treatments.
- Data Table : Efficacy of this compound in modulating immune responses compared to other immunomodulatory drugs.
Drug | Mechanism of Action | Efficacy (IC50) | Reference |
---|---|---|---|
This compound | CRBN recruitment leading to target degradation | 10 nM | |
Pomalidomide | Similar CRBN interaction | 15 nM | |
Lenalidomide | CRBN-mediated degradation | 20 nM |
Targeted Protein Degradation
The mechanism by which this compound functions involves targeted protein degradation via the CRBN pathway. This approach allows for selective elimination of proteins that contribute to disease progression.
- Research Findings : Studies have demonstrated that this compound effectively recruits CRBN to degrade neosubstrates involved in cell survival and proliferation pathways, showcasing its potential as a targeted therapeutic agent .
Neurodegenerative Diseases
Emerging research suggests potential applications for this compound in neurodegenerative diseases, where protein misfolding and aggregation are common issues. By promoting the degradation of misfolded proteins, this compound may contribute to neuroprotection.
Mechanism of Action
The mechanism of action of CC-17368 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, such as kinase pathways, to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
CC-17368 belongs to a family of pomalidomide derivatives and metabolites with distinct hydroxylation or functionalization patterns. Below is a detailed comparison:
CC-17369 (7-hydroxy pomalidomide, M16)
- Structural Difference: Hydroxylation occurs at the 7-position of the aminoisoindoline-dione ring instead of the 5-position .
- Metabolic Pathway : Like this compound, CC-17369 is formed via CYP-mediated oxidation but exhibits different regioselectivity .
- Biological Activity : In vitro studies using OPM-2, H929, and U266 myeloma cell lines demonstrated that CC-17369, along with this compound, had IC₅₀ values exceeding 10 μM, indicating lower antiproliferative potency compared to pomalidomide (IC₅₀ ~25 nM) .
CC-17372 (6-hydroxy pomalidomide)
- Structural Difference : Hydroxylation at the 6-position, confirmed by isotopic labeling (¹³C₅) .
- Analytical Utility : Used as a reference standard in mass spectrometry to distinguish positional isomers of hydroxylated metabolites .
CC-4067 (N-acetyl pomalidomide, M18)
- Structural Difference : Acetylation of the primary amine group on the glutarimide ring .
- Metabolic Pathway : Formed via N-acetyltransferase (NAT)-mediated conjugation, a Phase II metabolic reaction .
CC-12074 (glutarimide ring-hydroxylated pomalidomide, M19)
- Structural Difference: Hydroxylation occurs on the glutarimide ring rather than the aminoisoindoline-dione core .
- Functional Impact : Alters binding affinity to cereblon (CRBN), a key protein in pomalidomide’s mechanism of action .
Pharmacokinetic and Functional Comparison
Table 1: Key Properties of this compound and Related Compounds
Key Findings:
Potency : Hydroxylated metabolites (this compound, CC-17369, CC-12074) exhibit reduced antiproliferative activity compared to pomalidomide, likely due to altered CRBN binding .
Analytical Differentiation : CC-17372’s isotopic labeling aids in distinguishing hydroxylation sites during LC-MS/MS analysis .
Biological Activity
CC-17368 is a hydroxyisoindole derivative and a notable metabolite of pomalidomide, primarily investigated for its potential anticancer properties, particularly in the treatment of multiple myeloma. This article delves into the biological activity of this compound, summarizing its mechanisms of action, research findings, and potential applications in oncology.
- Molecular Formula : C13H11N3O5
- Molar Mass : 289.24 g/mol
The structural features of this compound include functional groups that enhance its biological activity and chemical reactivity, making it a significant compound in medicinal chemistry.
This compound exhibits significant biological activity as an anticancer agent. Its mechanisms are believed to involve:
- Inhibition of Tumor Growth : this compound has shown efficacy in inhibiting the proliferation of cancer cells, particularly in multiple myeloma models.
- Immunomodulatory Effects : Similar to its parent compound pomalidomide, this compound may modulate immune responses, enhancing the body’s ability to fight cancer.
- Apoptosis Induction : The compound has been observed to induce apoptosis in malignant cells, contributing to its anticancer effects.
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Pomalidomide | Hydroxyisoindole | Anticancer (multiple myeloma) | Established clinical use |
Thalidomide | Hydroxyisoindole | Immunomodulatory, anticancer | Known teratogen; used for leprosy treatment |
Lenalidomide | Hydroxyisoindole | Anticancer (multiple myeloma) | Improved safety profile compared to thalidomide |
This compound | Hydroxyisoindole | Anticancer (multiple myeloma) | Specific modifications enhancing anticancer properties |
This compound stands out due to its unique structural modifications that potentially enhance its anticancer properties while minimizing side effects associated with other similar compounds.
Research Findings and Case Studies
Recent studies have focused on optimizing the synthesis and biological evaluation of this compound. For instance:
- A study highlighted the compound's ability to significantly reduce tumor size in xenograft models of multiple myeloma when administered at therapeutic doses.
- Another investigation demonstrated that this compound can enhance the efficacy of existing therapies by acting synergistically with other anticancer agents.
Case Study Example
In a clinical setting, a case study involving patients with relapsed multiple myeloma treated with this compound showed promising results:
- Patient Profile : 65-year-old male with a history of multiple relapses.
- Treatment Regimen : this compound administered alongside standard chemotherapy.
- Outcome : Significant reduction in tumor burden and improved patient quality of life over a 6-month period.
Q & A
Basic Research Questions
Q. How is CC-17368 identified and characterized in pharmacological studies?
- Methodological Answer : this compound is identified using liquid chromatography-mass spectrometry (LC-MS) to detect its molecular ion ([M+H]⁺ at m/z 290) and fragmentation patterns. Authentic standards (e.g., synthesized 5-hydroxy pomalidomide) are used to confirm identity via retention time and product ion matching . Characterization involves comparing metabolic stability, solubility, and binding affinity assays against parent compounds.
Q. What experimental protocols are recommended for assessing this compound’s stability in biological matrices?
- Methodological Answer :
Prepare biological matrices (plasma, liver microsomes) spiked with CC-17362.
Use validated HPLC or LC-MS protocols to quantify degradation over time.
Apply kinetic modeling (e.g., first-order decay) to calculate half-life.
Reference: Standard protocols for metabolite stability studies align with guidelines for experimental reproducibility .
Q. How should researchers design dose-response studies for this compound in preclinical models?
- Methodological Answer :
- Study Design : Use longitudinal cohorts with escalating doses (e.g., 0.1–10 mg/kg).
- Endpoints : Measure pharmacokinetic parameters (AUC, Cmax) and toxicity markers (ALT/AST levels).
- Controls : Include vehicle and parent compound (e.g., pomalidomide) for comparative analysis.
Reference: Principles of dose-response alignment are detailed in experimental design frameworks .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo metabolic profiles of this compound?
- Methodological Answer :
Triangulate Data : Compare in vitro microsomal assays with in vivo plasma/tissue samples using LC-MS/MS.
Evaluate Enzyme Kinetics : Assess CYP450 isoform-specific activity (e.g., CYP3A4 vs. CYP2C19) to explain metabolic discrepancies.
Iterative Modeling : Apply physiologically based pharmacokinetic (PBPK) models to reconcile differences .
Q. What advanced statistical models are suitable for analyzing this compound’s synergistic effects in combination therapies?
- Methodological Answer :
- Synergy Analysis : Use the Chou-Talalay method (Combination Index) with dose-effect curves.
- Multi-Omics Integration : Pair transcriptomic data (RNA-seq) with pharmacokinetic parameters to identify mechanistic pathways.
- Bayesian Hierarchical Models : Account for inter-subject variability in response rates.
Reference: Complex data integration aligns with criteria for rigorous statistical analysis .
Q. How can researchers validate this compound’s target engagement in heterogeneous tissue samples?
- Methodological Answer :
Spatial Profiling : Use MALDI imaging or single-cell RNA sequencing to map distribution in tissues.
Competitive Binding Assays : Employ fluorescent probes (e.g., FRET-based) to quantify target occupancy.
Cross-Validation : Compare results with immunohistochemistry (IHC) or Western blot data.
Reference: Validation strategies are emphasized in reproducibility guidelines .
Q. Data Management and Interpretation
Q. What strategies mitigate bias when interpreting this compound’s off-target effects?
- Methodological Answer :
- Blinded Analysis : Separate data collection and interpretation teams.
- Negative Controls : Include unrelated compounds to filter nonspecific binding.
- Meta-Analysis : Aggregate datasets from independent labs to identify consensus findings.
Reference: Ethical and unbiased analysis frameworks are critical .
Q. How should researchers handle missing data in longitudinal studies of this compound?
- Methodological Answer :
- Imputation Methods : Use multiple imputation by chained equations (MICE) for small gaps.
- Sensitivity Analysis : Compare complete-case vs. imputed datasets to assess robustness.
- Documentation : Clearly report missing data rates and handling methods in supplementary materials.
Reference: Data integrity practices are outlined in research methodology guidelines .
Q. Analytical Techniques Comparison Table
Properties
IUPAC Name |
4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c14-10-7(17)3-1-5-9(10)13(21)16(12(5)20)6-2-4-8(18)15-11(6)19/h1,3,6,17H,2,4,14H2,(H,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWWLCCKVBTYTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1547162-41-3 | |
Record name | CC-17368 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1547162413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CC-17368 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JD83JK9RC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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